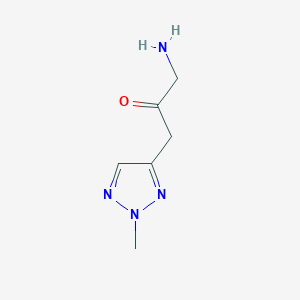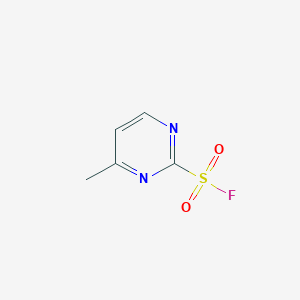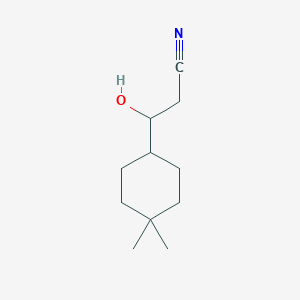
3-(4,4-Dimethylcyclohexyl)-3-hydroxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4-Dimethylcyclohexyl)-3-hydroxypropanenitrile is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and a hydroxypropanenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclohexyl)-3-hydroxypropanenitrile typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions, starting with the appropriate precursors
Introduction of the Hydroxypropanenitrile Group: The hydroxypropanenitrile group is introduced via a multi-step process involving the formation of intermediates such as nitriles and alcohols. This step often requires specific reagents and catalysts to ensure the desired functional group is correctly positioned on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,4-Dimethylcyclohexyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4,4-Dimethylcyclohexyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4,4-Dimethylcyclohexyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4,4-Dimethylcyclohexyl)-3-hydroxypropanamide: Similar structure but with an amide group instead of a nitrile group.
3-(4,4-Dimethylcyclohexyl)-3-hydroxypropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(4,4-Dimethylcyclohexyl)-3-hydroxypropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrile group allows for versatile chemical transformations, while the hydroxy group enhances its reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C11H19NO |
|---|---|
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
3-(4,4-dimethylcyclohexyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C11H19NO/c1-11(2)6-3-9(4-7-11)10(13)5-8-12/h9-10,13H,3-7H2,1-2H3 |
Clé InChI |
XHCWJSNAVWSSMT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)C(CC#N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
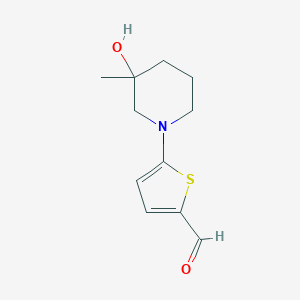


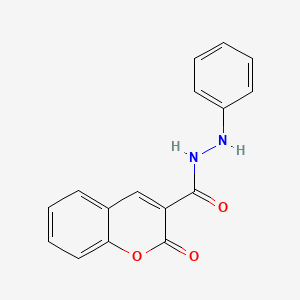
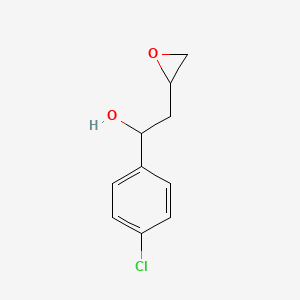
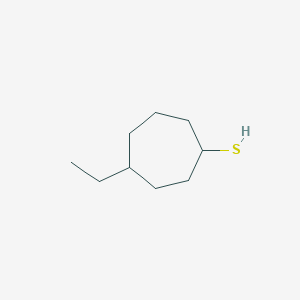
![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)

